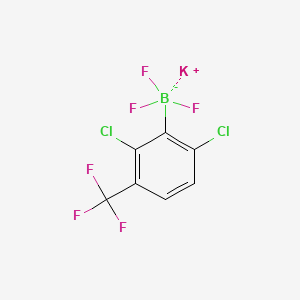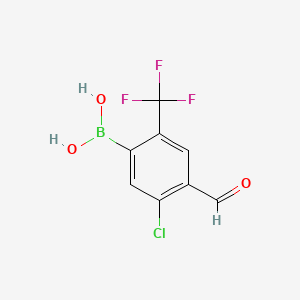
Fmoc-Phe(4-Guad-Pmc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a guanidino group protected by a 4-methoxyphenylmethylcarbonyl (Pmc) group. These modifications make it useful in various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The phenylalanine derivative is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Guanidination: The protected phenylalanine is then reacted with a guanidino reagent, such as 1H-pyrazole-1-carboxamidine, to introduce the guanidino group.
Pmc Protection: Finally, the guanidino group is protected with the Pmc group using 4-methoxyphenylmethyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for yield and purity, often involving multiple purification steps like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, while the Pmc group can be removed using acidic conditions.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.
Oxidation and Reduction: The guanidino group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Pmc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: When coupled with other amino acids.
科学的研究の応用
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create custom peptides for research.
Biology:
- Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
Industry:
- Utilized in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
Molecular Targets and Pathways:
- The compound interacts with specific amino acid residues in proteins, influencing their structure and function.
- It can modulate enzyme activity by mimicking natural substrates or inhibitors.
類似化合物との比較
Fmoc-Phe-OH: Lacks the guanidino and Pmc groups, making it less versatile in certain applications.
Boc-Phe(4-Guad-Pmc)-OH: Uses a different protecting group (Boc) instead of Fmoc, which affects its deprotection conditions and reactivity.
Uniqueness:
- The combination of Fmoc and Pmc protecting groups provides unique stability and reactivity, making it suitable for complex peptide synthesis.
特性
分子式 |
C39H42N4O7S |
|---|---|
分子量 |
710.8 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1 |
InChIキー |
BPOREBGIBBGDNK-XIFFEERXSA-N |
異性体SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


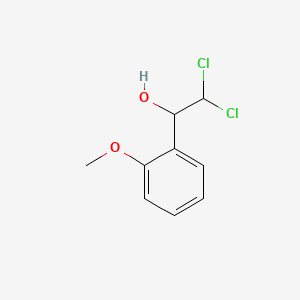
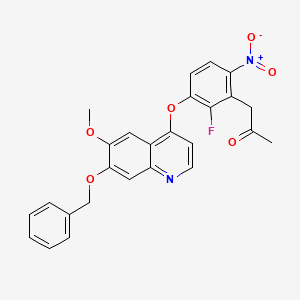
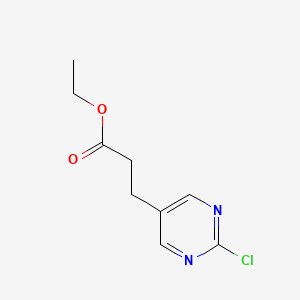
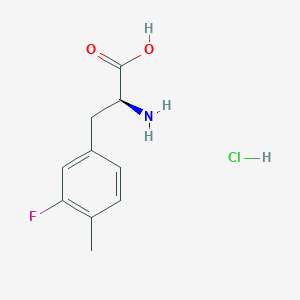

![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
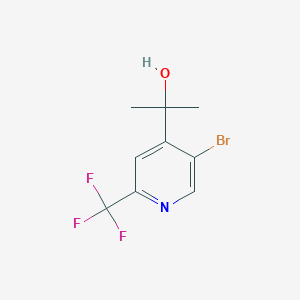

![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)


